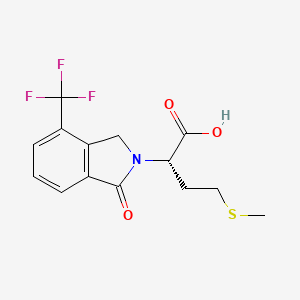
(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a trifluoromethyl group and a methylthio substituent, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindolinone core, introduction of the trifluoromethyl group, and incorporation of the methylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the methylthio group may modulate its reactivity and stability. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(Methylthio)-2-(1-oxo-4-methylisoindolin-2-yl)butanoic acid
- (S)-4-(Methylthio)-2-(1-oxo-4-chloroisoindolin-2-yl)butanoic acid
- (S)-4-(Methylthio)-2-(1-oxo-4-bromoisoindolin-2-yl)butanoic acid
Uniqueness
Compared to similar compounds, (S)-4-(Methylthio)-2-(1-oxo-4-(trifluoromethyl)isoindolin-2-yl)butanoic acid stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties
Properties
Molecular Formula |
C14H14F3NO3S |
|---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]butanoic acid |
InChI |
InChI=1S/C14H14F3NO3S/c1-22-6-5-11(13(20)21)18-7-9-8(12(18)19)3-2-4-10(9)14(15,16)17/h2-4,11H,5-7H2,1H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
OLYRJSZMXDZDLY-NSHDSACASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N1CC2=C(C1=O)C=CC=C2C(F)(F)F |
Canonical SMILES |
CSCCC(C(=O)O)N1CC2=C(C1=O)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















